(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate
Overview
Description
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate is a useful research compound. Its molecular formula is C35H38BF4N3OSi and its molecular weight is 631.6 g/mol. The purity is usually 95%.
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Biological Activity
(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities based on available research.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the triazoloisoquinoline structure and the introduction of the trimethylsilyl group. The compound has been characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
- Yield : The yield reported for the synthesis of this compound can vary; for instance, one study reported a yield of 61% when synthesized on a 2.5 mmol scale .
- Melting Point : The melting point was determined to be between 184-185 ºC .
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that certain structural modifications enhanced their antibacterial and antifungal activities. For instance, compounds with higher lipophilicity demonstrated improved antibacterial effects .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, its activity against cholinesterases has been studied:
- Inhibition of Butyrylcholinesterase (BChE) : Compounds similar to (S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-... showed promising inhibition with IC50 values comparable to standard inhibitors like physostigmine .
- Acetylcholinesterase (AChE) Inhibition : The compound exhibited moderate activity against AChE, indicating its potential as a therapeutic agent in neurodegenerative diseases where cholinergic dysfunction is prevalent.
Case Studies
Several case studies have highlighted the efficacy of this compound in biological assays:
- Study on Protein Synthesis Inhibition : A derivative of this compound was shown to inhibit protein synthesis in cell extracts at nanomolar concentrations, demonstrating its potency as an antiviral agent .
- Cell Viability Assays : In vitro studies using human cell lines indicated that the compound reduced cell viability in a dose-dependent manner, suggesting cytotoxic properties that could be harnessed for cancer therapy.
Properties
IUPAC Name |
[diphenyl-[2-(2,4,6-trimethylphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N3OSi.BF4/c1-25-21-26(2)33(27(3)22-25)38-24-37-32(23-28-15-13-14-20-31(28)34(37)36-38)35(39-40(4,5)6,29-16-9-7-10-17-29)30-18-11-8-12-19-30;2-1(3,4)5/h7-22,24,32H,23H2,1-6H3;/q+1;-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTBHQSTRIBHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CC4=CC=CC=C4C3=N2)C(C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38BF4N3OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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